molecular formula C10H19N B1488679 2-(2-Cyclopropylethyl)piperidine CAS No. 1250632-41-7

2-(2-Cyclopropylethyl)piperidine

Cat. No.: B1488679
CAS No.: 1250632-41-7
M. Wt: 153.26 g/mol
InChI Key: FRWLGJDBDVECCT-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylethyl)piperidine (CAS 1250632-41-7) is an organic building block of significant interest in medicinal and synthetic chemistry. Its molecular formula is C10H19N, with a molecular weight of 153.26 g/mol . The compound features a piperidine ring, a privileged scaffold ubiquitous in pharmaceuticals and natural alkaloids, substituted at the 2-position with a 2-cyclopropylethyl chain . The piperidine ring is a fundamental structural motif present in more than twenty classes of pharmaceuticals, making derivatives like this one invaluable for constructing novel bioactive molecules . This specific compound serves as a versatile synthetic intermediate for researchers working in drug discovery, particularly in the development of new active compounds . The incorporation of the cyclopropyl group can be leveraged to fine-tune the molecule's metabolic stability, lipophilicity, and spatial conformation, which are critical parameters in optimizing drug-like properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-cyclopropylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-8-11-10(3-1)7-6-9-4-5-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWLGJDBDVECCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-(2-Cyclopropylethyl)piperidine, a derivative of piperidine, are cancer cells. Piperidine has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer.

Mode of Action

This compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers. These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others. This regulation leads to changes in the cancer cells, inhibiting their survivability.

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells. It has been observed to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others. These pathways are crucial for the establishment and progression of cancers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Piperidine derivatives have been observed to exhibit enhanced anticancer properties when used in combination with other drugs. .

Biochemical Analysis

Biochemical Properties

2-(2-Cyclopropylethyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, affecting their function. Additionally, this compound can interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis. These temporal effects are important for understanding the compound’s stability and potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate the immune system and increase white blood cell count. At higher doses, it can exhibit toxic effects, including liver damage and alterations in metabolic function. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Weight (g/mol) PSA (Ų) Key Substituent Biological Activity Notes
2-(2-Cyclopropylethyl)piperidine* ~169.28 (estimated) ~3.24 Cyclopropylethyl Hypothesized high nAChR potency
KAB-18 ~350 (estimated) N/A Phenylpropyl IC₅₀ = 10.2 μM; non-specific effects
COB-3 ~280 (estimated) N/A Methyl IC₅₀ = 0.73 μM; receptor-specific
2-(Cyclohexylmethyl)piperidine 355.32 3.24 Cyclohexylmethyl High lipophilicity
Ethyl 2-(piperidin-4-yl)acetate 185.27 32.7 Ester-functionalized Log Po/w = 0.7; moderate solubility

*Estimated values for this compound are based on structural analogs.

Structural Analogues in Drug Design

  • PPB-6 and PPB-9 (): Piperidine derivatives with small alkyl groups (isopropyl or ethyl) and benzoyl substituents show enhanced potency and reduced off-target effects compared to bulkier analogs .
  • Hybrids with 1,2,4-triazole (): Piperidine-triazole hybrids demonstrate improved pharmacological profiles, with substituent size and electronic properties influencing binding affinity .

Research Findings and Implications

  • Substituent Size and Receptor Specificity: Smaller substituents minimize non-specific interactions, as seen in COB-3’s 14-fold potency increase over KAB-18 .
  • Lipophilicity and Bioavailability : Cyclopropylethyl’s moderate size may optimize log P values (predicted ~2.0) for membrane permeability without excessive hydrophobicity .
  • Synthetic Feasibility : Piperidine derivatives with cyclopropane groups can be synthesized via strategies similar to Ethyl 2-(piperidin-4-yl)acetate, using carbodiimide coupling or nucleophilic substitutions .

Preparation Methods

Alkylation of Pyrroline Derivatives

One of the most established methods involves the alkylation of a suitably substituted pyrroline intermediate with a cyclopropylethyl alkylating agent, followed by ring expansion and reduction steps to form the piperidine ring.

Procedure Outline:

  • Start with a 2,3-disubstituted-3-arylpyrroline.
  • Alkylate the nitrogen at the 1-position using a cyclopropylethyl halide or equivalent alkylating agent to form a 1,2,3-trisubstituted pyrrolinium salt.
  • Treat the pyrrolinium salt with diazomethane to generate a bicyclic pyrrolidinium salt.
  • Heat the bicyclic salt (100–250 °C) to induce ring expansion, yielding a 1,3,4-trisubstituted tetrahydropyridinium salt.
  • Reduce or hydrolyze as needed to obtain the piperidine derivative with the cyclopropylethyl substituent at the 2-position.

Reaction Conditions:

Step Conditions Notes
Alkylation Room temperature to 120 °C, 1–16 h Use of bases like potassium carbonate
Diazomethane treatment Standard diazomethane conditions Forms bicyclic intermediate
Ring expansion 100–250 °C, heating Thermal rearrangement
Hydrolysis or reduction Aqueous base, 50–150 °C, 12–36 h Solvents: ethanol, methanol, THF

This method is versatile and allows for the introduction of cyclopropylethyl groups as stable alkyl substituents during the alkylation step. The process also permits subsequent functional group modifications if needed.

Reductive Amination Approach

Reductive amination is a classical and efficient approach to synthesize substituted piperidines by reacting a cyclopropylethyl aldehyde or ketone with piperidine or a piperidine precursor in the presence of a reducing agent.

Typical Procedure:

  • React 2-cyclopropylethyl aldehyde with piperidine under reductive amination conditions.
  • Use a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.
  • The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
  • Purify the product by extraction and chromatography.

This method benefits from operational simplicity and mild conditions but requires access to the cyclopropylethyl aldehyde or ketone precursor.

Intramolecular Cyclization of Amines and Alkenes

Intramolecular cyclization methods involve the formation of the piperidine ring by cyclizing an amine bearing a pendant alkene functional group, which can be substituted with a cyclopropylethyl moiety.

  • Starting from an open-chain amine with a cyclopropylethyl substituent.
  • Cyclization induced by acid catalysis or transition metal catalysis.
  • Conditions typically involve heating in inert solvents.
  • This method may require protecting groups and careful control of stereochemistry.

While effective for some substituted piperidines, this method is less commonly used for this compound due to synthetic complexity.

Radical and Photoredox Cyclization Methods

Recent advances include photoredox catalysis to form nitrogen heterocycles via radical intermediates:

  • Use of visible light and photocatalysts to generate radical species.
  • Radical cyclization to form the piperidine ring with cyclopropylethyl substituents.
  • Mild conditions and high selectivity.
  • Requires precious metal photocatalysts and specialized equipment.

Though promising, these methods are still under development and less established for large-scale synthesis of this compound.

Comparative Summary of Preparation Methods

Method Advantages Disadvantages Typical Yield Key Reagents/Conditions
Alkylation of Pyrroline Versatile, allows modifications Multi-step, requires diazomethane Moderate to High Pyrroline, cyclopropylethyl halide, diazomethane, heat
Reductive Amination Simple, mild conditions Requires aldehyde precursor High Cyclopropylethyl aldehyde, piperidine, reducing agent
Intramolecular Cyclization Direct ring formation Complex, stereochemical control Variable Amines with alkenes, acid or metal catalyst
Radical/Photoredox Cyclization Mild, selective Requires photocatalysts, novel Under study Photocatalyst, light, radical precursors

Purification and Characterization

  • Extraction with solvents such as diethyl ether or ethyl acetate is commonly used to isolate the piperidine product.
  • Further purification by distillation or chromatography may be applied.
  • Characterization typically involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Q & A

Q. Advanced Research Focus

  • In Vitro Assays : Screen for binding affinity to neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT receptors) using radioligand displacement assays .
  • Enzyme Inhibition Studies : Measure IC50_{50} values against target enzymes (e.g., kinases or proteases) via fluorometric assays.
  • Molecular Docking : Use AutoDock Vina to predict binding poses with receptor crystal structures (e.g., PDB entries) .

How should researchers resolve contradictions in toxicity or pharmacological data?

Q. Data Contradiction Analysis

  • Comparative Studies : Benchmark against structurally similar compounds with documented toxicity profiles (e.g., 2-(2-Fluorophenyl)piperidine ).
  • In Silico Models : Apply QSAR tools like ProTox-II to predict LD50_{50} and hepatotoxicity .
  • Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to confirm reproducibility .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes (e.g., using GROMACS).
  • Pharmacophore Modeling : Identify critical functional groups (e.g., cyclopropane’s rigidity) for target engagement .
  • ADMET Prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .

What strategies are effective for derivatization to enhance bioactivity or reduce toxicity?

Q. Advanced Research Focus

  • Functional Group Addition : Introduce hydroxyl or halogen groups to modulate solubility or binding (e.g., 4-(Hydroxypropyl)piperidine derivatives ).
  • Prodrug Design : Link to ester or amide groups for controlled metabolic release .
  • SAR Studies : Compare analogs with varying cyclopropane substituents to map structure-activity relationships .

How can ecological impact be assessed despite limited environmental data?

Q. Advanced Research Focus

  • Biodegradation Assays : Use OECD 301F to measure microbial degradation in simulated environments.
  • QSAR for Ecotoxicity : Predict aquatic toxicity using ECOSAR v2.0 .
  • Trophic Level Analysis : Model bioaccumulation potential via log KowK_{ow} values (e.g., PubChem’s computed properties ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Cyclopropylethyl)piperidine
Reactant of Route 2
2-(2-Cyclopropylethyl)piperidine

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